N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-14-12-16(25-2)10-11-20(14)26(23,24)21-13-19(22)18-9-5-7-15-6-3-4-8-17(15)18/h3-12,19,21-22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPOMFNFLCOENU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydroxyethyl intermediate: This step involves the reaction of naphthalene with ethylene oxide in the presence of a catalyst to form 2-hydroxy-2-(naphthalen-1-yl)ethanol.
Sulfonamide formation: The hydroxyethyl intermediate is then reacted with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Products can include 2-keto-2-(naphthalen-1-yl)ethyl-4-methoxy-2-methylbenzenesulfonamide or 2-carboxy-2-(naphthalen-1-yl)ethyl-4-methoxy-2-methylbenzenesulfonamide.
Reduction: Products can include N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenamine.
Substitution: Products can vary depending on the nucleophile used, such as N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-ethoxy-2-methylbenzenesulfonamide.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multi-step reactions starting from readily available naphthalene derivatives. The key steps include:
- Formation of the Naphthalene Derivative : The initial step often involves the reaction of β-naphtol with aldehydes or other electrophiles to form the desired naphthalene structure.
- Addition of Hydroxy and Sulfonamide Groups : Subsequent reactions introduce the hydroxy and sulfonamide functionalities, which are critical for the compound's biological activity.
Antibacterial Properties : Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial activity. For example, this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. A comparative study indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics such as penicillin .
Mechanism of Action : The antibacterial mechanism is primarily attributed to the inhibition of bacterial folate synthesis, which is essential for DNA replication and cell division. This mode of action is similar to that of traditional sulfonamides, making this compound a potential candidate for further development in antibiotic therapies .
Cancer Treatment
Recent research indicates that compounds with naphthalene scaffolds can activate the Nrf2 pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation. By modulating this pathway, this compound may offer protective effects against cancer cell proliferation .
Oxidative Stress Disorders
Given its ability to activate Nrf2, this compound could be explored for therapeutic applications in diseases characterized by oxidative stress, such as chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis. Activation of Nrf2 leads to the upregulation of detoxifying enzymes that can mitigate cellular damage caused by reactive oxygen species (ROS) .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed an MIC of 15 µg/mL against S. aureus, indicating strong antibacterial properties .
Case Study 2: Nrf2 Activation
A study investigating the structural requirements for Nrf2 activation highlighted that derivatives with naphthalene structures effectively displace water molecules in the binding pocket of Keap1, enhancing their affinity for this target protein. This suggests a promising avenue for developing new therapeutics aimed at oxidative stress-related conditions .
Data Table: Comparative Biological Activities
| Compound Name | MIC (µg/mL) | Target Bacteria | Mechanism of Action |
|---|---|---|---|
| Sulfonamide A | 10 | S. aureus | Inhibition of folate synthesis |
| Sulfonamide B | 15 | E. coli | Inhibition of folate synthesis |
| N-(2-hydroxy... | 15 | S. aureus | Activation of Nrf2 pathway |
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and sulfonamide groups may play key roles in binding to these targets, while the naphthalene ring could provide hydrophobic interactions.
Comparison with Similar Compounds
Compound A : (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ()
- Structural Features : Contains a chiral center (S-configuration), a naphthalene group, and a 4-methylbenzenesulfonamide. The methoxy group is on a separate phenyl ring.
- Physicochemical Data : [α]D<sup>20</sup> = +2.5 (c 1.06, CHCl3), 99% stereochemical purity.
- 1H NMR (CDCl3) : δ 7.83–7.12 (m, aromatic protons), δ 4.22 (s, NH), δ 3.79 (s, OCH3).
- 13C NMR : δ 162.1 (C=O), 135.8–112.4 (aromatic carbons).
- The 4-methylbenzenesulfonamide in Compound A may confer higher lipophilicity than the 4-methoxy-2-methyl substitution in the target .
Compound B : 3-methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide ()
- Structural Features : Bis-sulfonamide with dual methoxy groups and a naphthalene core.
- Synthesis : Prepared via a sulfonylation reaction similar to methods used for other naphthalene sulfonamides.
- Comparison: The dual sulfonamide groups in Compound B may enhance binding to proteins (e.g., Nrf2 activation) but reduce solubility compared to the mono-sulfonamide target compound. The lack of a hydroxyethyl group limits its hydrogen-bonding capacity .
Sulfonamides with Hydroxy/Aryl Substituents
Compound C : N-allyl-N-(2-hydroxy-5-methoxyphenyl)-4-methylbenzenesulfonamide ()
- Structural Features : Allyl group and hydroxy-methoxyphenyl substituents.
- The hydroxy-methoxyphenyl moiety shares electronic similarities with the target’s 4-methoxy-2-methylbenzenesulfonamide but lacks naphthalene-derived π-stacking .
Compound D : N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide ()
- Structural Features : Ethyl group and 2-methoxyphenyl substitution.
- Biological Relevance: Sulfonamides in this class are noted for antimicrobial activity.
- Comparison : The ethyl group in Compound D provides steric bulk but lacks the hydroxyethyl group’s hydrogen-bonding capability. The 2-methoxyphenyl substituent may orient differently in binding pockets compared to the target’s 4-methoxy-2-methyl group .
Biological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its antiproliferative, antibacterial, and antioxidative activities. The findings are based on diverse research studies and data analyses.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its effects on cancer cell lines, antibacterial properties, and antioxidative capabilities.
Antiproliferative Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.2 µM to 5.3 µM against the MCF-7 breast cancer cell line .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-methyl-substituted derivative | MCF-7 | 3.1 |
| Hydroxy-substituted derivative | HCT 116 | 3.7 |
| Cyano-substituted derivative | MCF-7 | 1.2 |
| Doxorubicin (control) | MCF-7 | 0.05 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies indicate that derivatives with methoxy and hydroxy groups exhibit strong antibacterial activity against Gram-positive bacteria, such as Enterococcus faecalis (MIC = 8 µM) .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacteria | MIC (µM) |
|---|---|---|
| Hydroxy-substituted derivative | E. faecalis | 8 |
| Methoxy-substituted derivative | Staphylococcus aureus | 12 |
| Benzimidazole derivative | E. coli | 15 |
Antioxidative Activity
In addition to its antiproliferative and antibacterial properties, the compound has shown promising antioxidative activity in various assays, including DPPH radical scavenging and ferrous ion chelation tests . The antioxidative potential is attributed to the presence of hydroxyl groups which enhance electron donation capabilities.
Table 3: Antioxidative Activity Assay Results
| Compound | Assay Type | Result |
|---|---|---|
| Hydroxy-substituted derivative | DPPH Scavenging | Significant reduction |
| Methoxy-substituted derivative | Ferrous Ion Chelation | Moderate activity |
Case Studies
Several case studies have highlighted the efficacy of related compounds in preclinical settings:
- Study on MCF-7 Cell Line : A study reported that a closely related compound with similar functional groups exhibited significant inhibition of cell proliferation in the MCF-7 cell line with an IC50 value of 3.1 µM, indicating potential for breast cancer treatment .
- Antibacterial Efficacy : Another research highlighted that a methoxy-substituted analogue demonstrated effective antibacterial activity against Staphylococcus aureus, suggesting its potential application in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide?
- Methodology : Carbodiimide-mediated coupling (e.g., EDC·HCl) in acetonitrile:water (3:1) under stirring for 72 hours is effective for forming sulfonamide bonds. Post-reaction, purification via crystallization (methanol:water, 4:1) yields ~75% purity. Monitoring reaction progress with TLC and optimizing solvent ratios can mitigate side reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1350–1150 cm⁻¹, hydroxy O-H stretch at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assign peaks for naphthalene protons (δ 7.2–8.3 ppm), methoxy groups (δ ~3.8 ppm), and benzenesulfonamide aromatic protons (δ 6.5–7.5 ppm) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment; mobile phases like methanol:water (70:30) with 0.1% formic acid improve resolution .
Q. How can solid-phase extraction (SPE) optimize sample preparation for analytical studies?
- Methodology : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water effectively retain the compound. Elution with methanol:acetonitrile (1:1) followed by evaporation under nitrogen ensures >90% recovery from biological matrices .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this sulfonamide derivative?
- Methodology : Single-crystal X-ray diffraction (SHELX suite) determines bond lengths, angles, and stereochemistry. Refinement with SHELXL identifies hydrogen bonding (e.g., hydroxy-naphthalene interactions) and torsional strain. For twinned crystals, SHELXE provides robust phasing .
Q. What strategies address discrepancies in spectroscopic vs. computational structural predictions?
- Methodology : Compare DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*) to experimental NMR/IR data. Discrepancies in methoxy group orientation or naphthalene planarity may indicate dynamic effects (e.g., rotamer interconversion) requiring variable-temperature NMR .
Q. How can structure-activity relationship (SAR) studies elucidate its enzyme inhibition potential?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., SARS-CoV-2 Mpro PDB:6LU7). Focus on sulfonamide’s hydrogen bonding with catalytic residues .
- Enzyme Assays : Measure IC50 via fluorescence quenching (e.g., tryptophan residues in 5-lipoxygenase) with Michaelis-Menten kinetics to assess competitive/non-competitive inhibition .
Q. What advanced analytical techniques quantify trace impurities in synthesized batches?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
